4-Chloro-5-methoxy-2-methylpyridine
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Overview
Description
4-Chloro-5-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are utilized
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dechlorinated pyridines and reduced pyridine derivatives
Scientific Research Applications
4-Chloro-5-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drugs targeting specific pathways, such as anti-inflammatory or anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine
- 2-Chloro-5-methylpyridine
- 4-Methylpyridine
Comparison: 4-Chloro-5-methoxy-2-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-3-methoxy-2-methylpyridine, the methoxy group at the 5-position in this compound may result in different steric and electronic effects, influencing its interactions with molecular targets .
Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODFPTGXGYIDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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